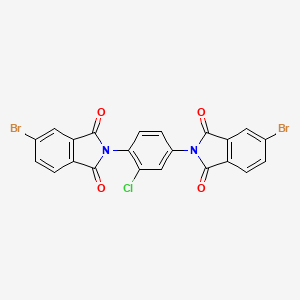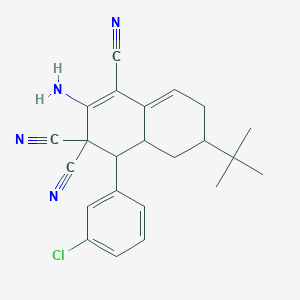![molecular formula C26H37N3O4 B11107082 4-(Decyloxy)-N'-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11107082.png)
4-(Decyloxy)-N'-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide is a complex organic compound that features a combination of functional groups, including a decyloxy chain, a morpholine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide typically involves multiple steps:
Formation of the Decyloxybenzohydrazide: This step involves the reaction of decanol with benzohydrazide under acidic conditions to form decyloxybenzohydrazide.
Synthesis of the Furan Derivative: The furan ring is synthesized through a series of reactions starting from furfural, which is then modified to introduce the morpholine group.
Condensation Reaction: The final step involves the condensation of the decyloxybenzohydrazide with the furan derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
4-(Decyloxy)-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Decyloxy)ethyl)morpholin-4-ium chloride
- 1-(2-(Dodecyloxy)ethyl)pyrrolidinium chloride
- 4-(3-Benzyloxy-2-butyryloxy-propyl)-4-methyl-morpholin-4-ium iodide
Uniqueness
4-(Decyloxy)-N’-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H37N3O4 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-(5-morpholin-4-ylfuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C26H37N3O4/c1-2-3-4-5-6-7-8-9-18-32-23-12-10-22(11-13-23)26(30)28-27-21-24-14-15-25(33-24)29-16-19-31-20-17-29/h10-15,21H,2-9,16-20H2,1H3,(H,28,30)/b27-21+ |
InChI Key |
KRIVSMZJQSQNGN-SZXQPVLSSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)N3CCOCC3 |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-{2-[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11107000.png)
![N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide](/img/structure/B11107004.png)
![7-Methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B11107016.png)
![N'-[(1E)-1-(3-hydroxy-1-oxo-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11107020.png)
![ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11107028.png)
![2-[(2Z)-4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11107038.png)
![N'-[(E)-[3-Methyl-1-phenyl-5-(piperidin-1-YL)-1H-pyrazol-4-YL]methylidene]benzohydrazide](/img/structure/B11107042.png)
![4-{[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide](/img/structure/B11107049.png)
![(4R,4aS)-2-amino-4-[4-(propan-2-yl)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B11107057.png)

![N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11107061.png)

![N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B11107080.png)
![N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11107081.png)
